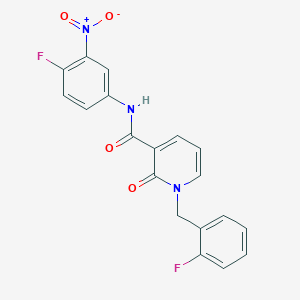

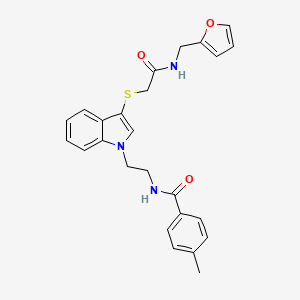

1-(2-Isopropylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

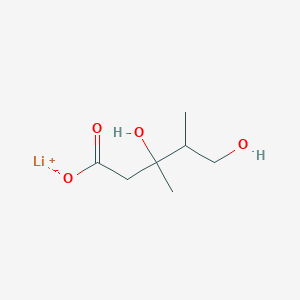

1-(2-Isopropylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride, commonly known as IPP, is a highly potent and selective agonist of the μ-opioid receptor. It is widely used in scientific research to study the mechanism of action of opioids, as well as to investigate potential therapeutic targets for the treatment of pain and addiction.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis of PPARgamma Agonists: Research into the structure-activity relationship of phenyl alkyl ether moieties led to the synthesis of potent and selective PPARgamma agonists with improved aqueous solubility, highlighting the chemical versatility and potential therapeutic applications of similar compounds (J. Collins et al., 1998).

- New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates: Designed as potential dual antihypertensive agents, these compounds were synthesized and characterized, showing the importance of structural modifications in medicinal chemistry (Pavlína Marvanová et al., 2016).

Pharmacological Applications

- Anticonvulsant Activity: A study synthesized hybrid compounds combining chemical fragments of known antiepileptic drugs, revealing several compounds with broad spectra of anticonvulsant activity, demonstrating the potential for developing new therapeutic agents (K. Kamiński et al., 2015).

- Src Kinase Inhibitory and Anticancer Activities: A multi-step synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives evaluated as Src kinase inhibitors showcased a novel approach to anticancer drug development, with some compounds displaying significant inhibitory potency (Deepti Sharma et al., 2010).

Chemical Properties and Reactivity

- Functionally Substituted Enamines in Heterocyclic Synthesis: This research illustrates the reactivity of glyoxal diphenylhydrazone toward electrophilic reagents, contributing to the field of heterocyclic chemistry and offering insights into the synthesis of novel compounds (H. M. Hassaneen et al., 2005).

Propiedades

IUPAC Name |

1-(4-phenylpiperazin-1-yl)-3-(2-propan-2-ylphenoxy)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2.2ClH/c1-18(2)21-10-6-7-11-22(21)26-17-20(25)16-23-12-14-24(15-13-23)19-8-4-3-5-9-19;;/h3-11,18,20,25H,12-17H2,1-2H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVBUZJKKINGSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[3-oxabicyclo[3.1.0]hexane-2,4'-piperidine];hydrochloride](/img/structure/B2385479.png)

![Tert-butyl 4-[(7-fluoro-2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2385487.png)

![Tert-butyl 5-[methyl(prop-2-enoyl)amino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2385488.png)

![(5,6-Dichloropyridin-3-yl)-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)methanone](/img/structure/B2385497.png)

![N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2385500.png)